N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, condensed formula, or a 3D model.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and the conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the study of its reactivity, stability, and the products formed during the reaction.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include acidity or basicity, electrophilicity or nucleophilicity, and redox properties.Scientific Research Applications
Morpholine Derivatives in Therapeutic Development
Morpholine derivatives have been extensively studied for their pharmacological properties. The presence of a morpholine ring is a common feature in compounds designed for diverse pharmacological activities. Research on morpholine and its derivatives has shown a broad spectrum of pharmacological profiles, indicating the potential of N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide in this area. Morpholine's versatility in drug design and its role in enhancing the activity of pharmaceutical compounds could make N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide a valuable scaffold for drug development (Asif & Imran, 2019).
Chemical and Structural Applications
The review on the chemistry, structure, and potential applications of thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the importance of nitrogen substituents in influencing intra- and intermolecular hydrogen bonding. This suggests that N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide could be explored for its coordination chemistry and potential as a ligand in creating novel metal complexes with specific biological or catalytic activities (Saeed, Flörke, & Erben, 2014).
Potential in Polymer and Material Science
Polymer-supported syntheses of heterocycles bearing oxazine and thiazine scaffolds have shown the utility of morpholine derivatives in creating diverse compounds with functionalized scaffolds. Given its structural features, N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide could be utilized in solid-phase synthesis (SPS) to generate heterocycles with potential applications in material science, drug delivery systems, and as intermediates in organic synthesis (Králová, Ručilová, & Soural, 2018).
Neurological Research and Therapeutics
Research on neuroprotective potential of 3-N-Butylphthalide and its derivatives, which share structural similarities with N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide, indicates the significance of these compounds in treating ischemic stroke and neurodegenerative diseases. This opens up possibilities for N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide in neurological research, particularly in exploring its neuroprotective effects and its role in mitigating oxidative stress and mitochondrial dysfunction (Abdoulaye & Guo, 2016).
Safety And Hazards
This involves the study of the potential risks associated with the handling and use of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves speculation on potential applications and areas of study for the compound based on its properties and behavior.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-13(14(19)16-11-12-3-1-10-21-12)15-4-2-5-17-6-8-20-9-7-17/h1,3,10H,2,4-9,11H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYMULSYCNXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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